molecular formula C19H24N2O3 B2996249 N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclohex-3-ene-1-carboxamide CAS No. 1396857-53-6

N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclohex-3-ene-1-carboxamide

Cat. No.: B2996249
CAS No.: 1396857-53-6
M. Wt: 328.412
InChI Key: UKTUTFBEEYMSMU-UHFFFAOYSA-N
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Description

N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclohex-3-ene-1-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a quinoline ring system, which is known for its presence in many biologically active molecules. The methoxyacetyl and cyclohexene carboxamide groups contribute to its unique chemical properties and potential reactivity.

Chemical Reactions Analysis

N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclohex-3-ene-1-carboxamide undergoes various chemical reactions, including:

Common reagents used in these reactions include bromine for bromination and epoxides for epoxidation . The major products formed from these reactions are often substituted bicyclic lactone compounds .

Scientific Research Applications

N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclohex-3-ene-1-carboxamide has several scientific research applications:

    Chemistry: The compound is used in the synthesis of various derivatives and as a starting material for the preparation of more complex molecules.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and interaction with biological targets.

    Medicine: The compound’s structure suggests potential pharmacological properties, making it a candidate for drug development and medicinal chemistry research.

    Industry: It may be used in the development of new materials or as a precursor in industrial chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclohex-3-ene-1-carboxamide involves its interaction with specific molecular targets and pathways. The quinoline ring system is known to interact with various enzymes and receptors, potentially inhibiting their activity. The methoxyacetyl and cyclohexene carboxamide groups may enhance the compound’s binding affinity and specificity for these targets.

Comparison with Similar Compounds

N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclohex-3-ene-1-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]cyclohex-3-ene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3/c1-24-13-18(22)21-11-5-8-14-9-10-16(12-17(14)21)20-19(23)15-6-3-2-4-7-15/h2-3,9-10,12,15H,4-8,11,13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKTUTFBEEYMSMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3CCC=CC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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